molecular formula C11H12O2 B14136696 Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

Cat. No.: B14136696
M. Wt: 176.21 g/mol
InChI Key: JGWJYMSIMJAYCY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

InChI

InChI=1S/C11H12O2/c1-11(10(12)13-2)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3

InChI Key

JGWJYMSIMJAYCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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